4'-(3-Fluorobenzyloxy)acetophenone

Description

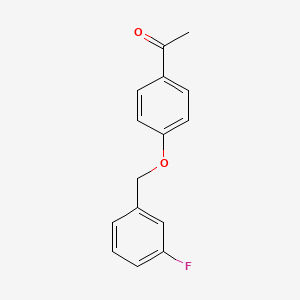

4'-(3-Fluorobenzyloxy)acetophenone is a fluorinated acetophenone derivative characterized by a benzyloxy group substituted with a fluorine atom at the meta position (3-fluoro) on the benzyl ring, attached to the 4' position of the acetophenone core. Acetophenones are aromatic ketones with diverse biological and industrial applications, ranging from agrochemicals to pharmaceutical intermediates .

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(3-fluorophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)13-5-7-15(8-6-13)18-10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKVEEAJHDPMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044063-98-0 | |

| Record name | 1044063-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(3-Fluorobenzyloxy)acetophenone typically involves the reaction of 3-fluorobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 4’-(3-Fluorobenzyloxy)acetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

4’-(3-Fluorobenzyloxy)acetophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a critical role in medicinal chemistry, where it serves as a precursor for developing pharmaceuticals. The synthesis typically involves reactions with other organic compounds, allowing for the creation of diverse derivatives that can exhibit varied biological activities.

Biological Research

Potential Biological Activities

Research indicates that 4'-(3-Fluorobenzyloxy)acetophenone may possess antimicrobial and anticancer properties. Its biological activities are attributed to its ability to interact with specific enzymes and receptors, making it a candidate for further pharmacological studies.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting potential for development into new antimicrobial agents.

- Anticancer Research : Experimental trials have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, highlighting its potential in cancer therapeutics.

Medicinal Applications

Drug Development

The compound is under investigation for its role in drug development, particularly targeting specific enzymes or receptors involved in disease pathways. Its unique structure allows for modifications that can enhance its efficacy and selectivity.

Mechanism of Action

The mechanism of action of 4’-(3-Fluorobenzyloxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The acetophenone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4'-(3-Fluorobenzyloxy)acetophenone and related compounds:

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 4'-O-(3-fluorobenzyl) | Ketone, benzyloxy, fluorine | ~260 (estimated) |

| 4’-Fluoroacetophenone | 4’-fluoro | Ketone, fluorine | 138.1 |

| 4-Fluoro-3-methylacetophenone | 4-fluoro, 3-methyl | Ketone, fluorine, methyl | 152.6 |

| 4′-Methoxy-3′-(trifluoromethyl)acetophenone | 4’-methoxy, 3’-trifluoromethyl | Ketone, methoxy, trifluoromethyl | 218.2 |

| 4-(2-Hydroxyethoxy)acetophenone | 4-O-(2-hydroxyethoxy) | Ketone, hydroxyethoxy | 180.2 |

Key Observations :

- Fluorine Position: The meta-fluorine in this compound contrasts with para-fluorine in 4’-fluoroacetophenone, influencing electronic effects (e.g., electron-withdrawing) and steric interactions .

- Benzyloxy vs.

- Trifluoromethyl vs. Fluorine: The trifluoromethyl group in 4′-methoxy-3′-(trifluoromethyl)acetophenone offers stronger electron-withdrawing effects and metabolic resistance compared to single fluorine substituents .

Biological Activity

4'-(3-Fluorobenzyloxy)acetophenone is a synthetic compound with significant potential in various biological applications. Its unique structural features, particularly the fluorine substitution, confer distinct biological activities that have been the subject of recent research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula: CHF O

- Molecular Weight: 182.17 g/mol

- IUPAC Name: this compound

The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The fluorine atom increases binding affinity, making it a valuable probe for studying enzyme interactions. The acetophenone moiety can undergo metabolic transformations, leading to active metabolites that exert various biological effects.

Interaction with Biological Targets

- Enzymes: The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and leading to altered cellular responses.

- Receptors: It may also bind to specific receptors, modulating signaling pathways that are critical for various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Enzyme Interaction | Modulates enzyme activity |

Case Study: Anticancer Activity

A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound triggers programmed cell death mechanisms .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies: Evaluating the efficacy and safety in animal models to assess therapeutic potential.

- Structure-Activity Relationships (SAR): Exploring modifications to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.